1,3,7-トリクロロジベンゾ-p-ジオキシン

概要

説明

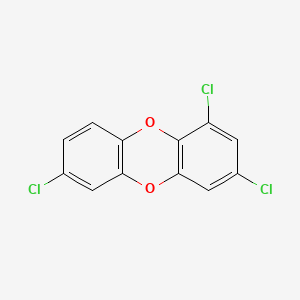

1,3,7-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Dioxins are mainly produced unintentionally during the synthesis of haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials, and domestic and industrial wastes . They are also produced naturally, though to a minimal extent, during volcanic eruption and natural forest fires .Molecular Structure Analysis

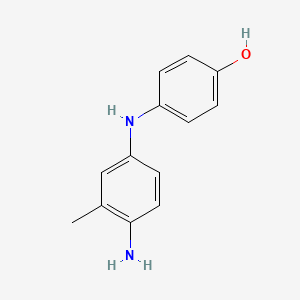

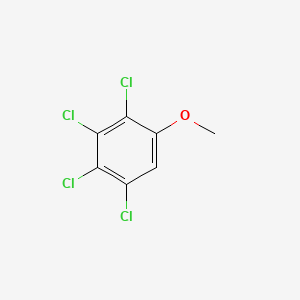

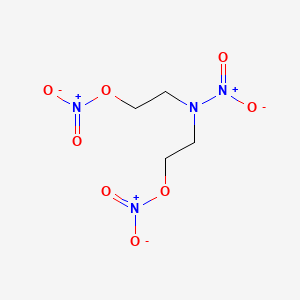

The chemical formula of 1,3,7-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis

Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The degradation of these PCDDs depends on the chlorination patterns of the substrates .Physical and Chemical Properties Analysis

1,3,7-Trichlorodibenzo-p-dioxin is a solid, colorless compound . Its average molecular mass is 287.526 g/mol .科学的研究の応用

環境バイオ修復

1,3,7-トリクロロジベンゾ-p-ジオキシン: は、フレビア・リンドトネリなどの白色腐朽菌によって生体変換される可能性があるため、研究されています 。これらの菌類は、水酸化やメトキシ化などのプロセスを通じて、ダイオキシンを含む広範囲の難分解性有機汚染物質を分解することができます。1,3,7-トリクロロジベンゾ-p-ジオキシンの生体変換に関する研究は、ダイオキシン汚染地域の修復のための環境に優しい方法につながる可能性があります。

分析化学

分析化学では、1,3,7-トリクロロジベンゾ-p-ジオキシンは、ガスクロマトグラフィー-質量分析法(GC-MS)システムなどの機器の校正のための標準として使用されます 。これにより、環境試料中のダイオキシンを正確に検出および定量化することができ、規制基準への準拠と環境汚染レベルの評価が保証されます。

毒性学研究

1,3,7-トリクロロジベンゾ-p-ジオキシンは、ハロゲン化芳香族炭化水素の生化学的および毒性学的影響を理解するための毒性学研究で使用されています 。それは、CYP1A1などの異種生物化学物質代謝酵素遺伝子の発現を活性化し、細胞周期の調節に関与しています。これらの研究は、ダイオキシンへの人や野生生物の暴露のリスクを評価するために不可欠です。

発生生物学

1,3,7-トリクロロジベンゾ-p-ジオキシンに関する研究は、組織の発達と成熟におけるその役割を明らかにする可能性があります 。ダイオキシンが細胞プロセスに影響を与えるメカニズムを理解することは、発達障害と潜在的な治療介入に関する洞察を提供することができます。

分子生物学

分子生物学では、1,3,7-トリクロロジベンゾ-p-ジオキシンは、AhR(アリール炭化水素受容体)依存性経路の活性化を研究するために使用されます 。この受容体は、ダイオキシンの影響を仲介し、異種生物代謝に関連する遺伝子発現の調節において重要な因子です。

作用機序

Biochemical Pathways

The compound affects the lateral and angular dioxygenation pathways . It is metabolized by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . The metabolism of these compounds depends on the chlorination patterns of the substrates .

Pharmacokinetics

The compound undergoes sequential metabolism by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . This process involves the transformation of the compound into more water-soluble metabolites that can be excreted from the body .

Result of Action

The activation of the AhR by 1,3,7-Trichlorodibenzo-p-dioxin leads to changes in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .

Action Environment

1,3,7-Trichlorodibenzo-p-dioxin is a persistent organic pollutant . Its production is regulated in most areas due to its persistence and toxicity . It occurs as a by-product from various industrial processes and natural sources such as volcanoes and forest fires . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

Safety and Hazards

将来の方向性

Efforts have been made to harness the fundamental knowledge of bacterial diversity and aerobic bacterial transformation, degradation, and bioremediation of dioxins in contaminated systems . Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest .

生化学分析

Biochemical Properties

1,3,7-Trichlorodibenzo-p-dioxin is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

1,3,7-Trichlorodibenzo-p-dioxin is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons .

Molecular Mechanism

1,3,7-Trichlorodibenzo-p-dioxin causes its toxic effects by binding to the aryl hydrocarbon receptor and subsequently altering the transcription of certain genes . The affinity for the Ah receptor depends on the structure of the specific CDD .

Temporal Effects in Laboratory Settings

It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .

Metabolic Pathways

1,3,7-Trichlorodibenzo-p-dioxin is metabolized by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) in a recombinant enzyme system and human liver microsomes .

Transport and Distribution

It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain tissues .

Subcellular Localization

It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain subcellular compartments .

特性

IUPAC Name |

1,3,7-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWIXFZKMDPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217290 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67028-17-5 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)